molecular formula C3H6O2S B116438 Methyl thioglycolate CAS No. 2365-48-2

Methyl thioglycolate

Cat. No.: B116438
CAS No.: 2365-48-2
M. Wt: 106.15 g/mol
InChI Key: MKIJJIMOAABWGF-UHFFFAOYSA-N
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Description

Methyl thioglycolate, with the chemical formula C3H6O2S and CAS registry number 2365-48-2, is a colorless liquid known for its applications in various industries. It is also referred to as thioglycolic acid methyl ester. This compound is characterized by its thioglycolate functional group and is commonly used as a reagent in organic synthesis. It offers a versatile platform for the introduction of thioglycolate moieties into different molecules. This compound is also used in the production of hair care products, such as permanent wave solutions and hair straighteners. Additionally, it finds application as a stabilizer in the manufacturing of polyvinyl chloride and as a corrosion inhibitor in metalworking fluids .

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: this compound can be synthesized by microwave irradiation of 2-halobenzonitriles and this compound in the presence of triethylamine in dimethyl sulfoxide at 130°C.

    Molten Salt Hydrate Method: Another method involves adding thioglycolic acid and methanol into a molten salt hydrate for esterification. After the reaction is finished, the mixture is settled and layered, and the organic phase, which is this compound, is separated.

Industrial Production Methods:

    Esterification Reaction: Industrially, this compound is produced by the esterification of thioglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Methyl thioglycolate, also known as Methyl mercaptoacetate , is a chemical compound that primarily targets disulfide bonds in various biochemical contexts . It’s known to interact with the nonprotein component of the antitumor antibiotic neocarzinostatin, forming a 1:1 adduct .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to significant changes in their structure and function. For instance, it reacts with isothiocyanate to form Rhodanine . This interaction demonstrates the compound’s ability to participate in chemical reactions that modify the structure of its targets.

Biochemical Pathways

This compound is involved in several biochemical pathways. One notable pathway is the breaking of disulfide bonds in the cortex of hair . This process is crucial in hair treatment procedures such as perming and depilation. In the context of chemical synthesis, this compound can react with 2-halobenzonitriles under microwave irradiation to rapidly produce 3-aminobenzo[b]thiophenes .

Pharmacokinetics

Its physical properties such as boiling point (42-43 °c/10 mmhg) and density (1187 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The result of this compound’s action can be observed at the molecular and cellular levels. For instance, in hair treatment, the breaking and reforming of disulfide bonds lead to changes in hair structure, either straightening or curling the hair . In chemical synthesis, its reaction with other compounds leads to the formation of new compounds with potential applications in various fields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine and DMSO at 130 °C facilitates its reaction with 2-halobenzonitriles . .

Biochemical Analysis

Biochemical Properties

Methyl thioglycolate plays a significant role in biochemical reactions, particularly in the formation of adducts with other molecules. It reacts with the nonprotein component of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . Additionally, this compound interacts with isothiocyanate to form rhodanine . These interactions highlight its utility in biochemical synthesis and its potential role in therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It binds to amino acids on the surface of bacteria, preventing them from functioning properly and causing the cells to stop growing and die This binding interaction suggests that this compound can disrupt cellular functions, making it a potential antimicrobial agent

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound reacts with the nonprotein component of neocarzinostatin, forming a stable adduct that can influence the antibiotic’s activity . This mechanism of action underscores the compound’s potential in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable adducts with other molecules, which may persist over time and continue to exert biological effects . Understanding these temporal dynamics is essential for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be effective in modulating specific biochemical pathways. For instance, in mice, the administration of thioglycollate medium can induce peritonitis and activate inflammatory leukocytes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glycolysis and the detoxification of reactive intermediates. It can interact with enzymes such as glyoxalase, which plays a role in detoxifying methylglyoxal, a by-product of glycolysis . These interactions can influence metabolic flux and the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various industries, including hair care and polymer stabilization, make it a valuable compound .

Properties

IUPAC Name

methyl 2-sulfanylacetate
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InChI

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3
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InChI Key

MKIJJIMOAABWGF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CS
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Molecular Formula

C3H6O2S
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DSSTOX Substance ID

DTXSID0033673
Record name Methyl thioglycolate
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Molecular Weight

106.15 g/mol
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Physical Description

Colorless liquid with a stench; [MSDSonline]
Record name Methyl thioglycolate
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Boiling Point

148 °C
Record name METHYL THIOGLYCOLATE
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Mechanism of Action

METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS.
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CAS No.

2365-48-2
Record name Methyl thioglycolate
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Record name METHYL THIOGLYCOLATE
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Record name Methyl mercaptoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Methyl thioglycolate?

A1: The molecular formula of this compound is C3H6O2S, and its molecular weight is 106.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []

Q3: How does this compound interact with enediyne compounds like dynemicin A?

A: this compound can activate dynemicin A through a reductive and nucleophilic mechanism. It adds to the C-8 position of dynemicin A, leading to the formation of dynemicin S (an adduct) and dynemicin H (an aromatized product). This thiol activation is crucial for dynemicin A's DNA cleavage activity. []

Q4: How does this compound participate in radical reactions?

A: this compound acts as a polarity-reversal catalyst and hydrogen atom donor in radical reactions. It facilitates hydrogen atom transfer from aldehydes to carbon-centered radicals, enabling efficient radical-chain additions, particularly in hydroacylation reactions. [] It is also a useful reagent in photoinduced glycosylation of cysteine-containing peptides via radical thiol/yne coupling. []

Q5: What is the role of this compound in organic synthesis?

A: this compound serves as a versatile building block in synthesizing various heterocyclic compounds, including thiophenes, thiazoles, and their derivatives. Its reactivity towards activated alkenes and carbonyl compounds makes it suitable for constructing these heterocyclic systems. [, , , , , , , , , , , , , ]

Q6: Can this compound be used in the synthesis of biologically relevant molecules?

A: Yes, this compound plays a crucial role in peptide and protein synthesis. It facilitates one-pot native chemical ligation and metal-free desulfurization, enabling the production of proteins like ubiquitin and isotopically labeled α-synuclein. [, ]

Q7: Is this compound compatible with polymeric materials?

A: Research suggests this compound can modify polymeric materials. It reacts with chloromethyl groups in polymers like polychloromethylstyrene, leading to the formation of core-shell microgels with tunable properties. [] It is also a key component in a self-healing elastomer. []

Q8: How does this compound influence the biological activity of neocarzinostatin?

A: this compound activates neocarzinostatin by forming a reactive thiol-drug conjugate. This conjugate generates a cumulene intermediate that cleaves DNA. The structure of the activating thiol, including this compound, influences the ratio of different deoxyribose 4'-oxidation products. [, ]

Q9: Does this compound impact the toxicity of illudins?

A: Illudins, another class of antitumor compounds, react with thiols, including this compound, in a pH-dependent manner. This reaction influences the toxicity of illudins to cells by modulating intracellular glutathione levels. []

A: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of this compound-mediated reactions, particularly in the cycloaromatization of dienediyne compounds. [, ]

Q10: What is known about the safety profile of this compound?

A: Studies indicate that this compound can be a skin and eye irritant and a potential skin sensitizer. It exhibits low to moderate acute oral toxicity in rats. While it is used in cosmetic formulations, these are designed to minimize irritation under recommended use conditions. Further research may be needed to assess long-term effects. []

Q11: What analytical methods are used to study this compound?

A: Various analytical techniques are employed to characterize and quantify this compound, including gas chromatography, mass spectrometry, HPLC, and various spectroscopic methods (IR, NMR, UV-Vis). [, , , ]

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